N-(4-ethylphenyl)-2-fluoro-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
N-(4-Ethylphenyl)-2-fluoro-N-[(thiophen-2-yl)methyl]benzamide is a compound that belongs to the class of heterocyclic compounds It features a thiophene ring, which is a five-membered ring containing sulfur, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-fluoro-N-[(thiophen-2-yl)methyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-fluorobenzoic acid with 4-ethylphenylamine under appropriate conditions to form the amide bond.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced through a nucleophilic substitution reaction where a thiophene derivative reacts with the benzamide core.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethylphenyl)-2-fluoro-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the benzamide core.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted benzamide derivatives with different functional groups.
Scientific Research Applications
N-(4-Ethylphenyl)-2-fluoro-N-[(thiophen-2-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-fluoro-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The thiophene ring and benzamide structure allow it to bind to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-2-acetamide share structural similarities.
Benzamide Derivatives: Compounds such as N-(4-methylphenyl)-2-fluorobenzamide and N-(4-chlorophenyl)-2-fluorobenzamide are structurally related.
Uniqueness
N-(4-Ethylphenyl)-2-fluoro-N-[(thiophen-2-yl)methyl]benzamide is unique due to the combination of the ethylphenyl group, fluorine atom, and thiophene ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C20H18FNOS |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-fluoro-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C20H18FNOS/c1-2-15-9-11-16(12-10-15)22(14-17-6-5-13-24-17)20(23)18-7-3-4-8-19(18)21/h3-13H,2,14H2,1H3 |
InChI Key |
PCXWYVMGTNBKBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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